4-phenyl-N-(4-propan-2-yloxyphenyl)benzamide
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Overview
Description
4-phenyl-N-(4-propan-2-yloxyphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a phenyl group attached to the nitrogen atom of a benzamide structure, with an additional propan-2-yloxyphenyl group attached to the benzamide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-(4-propan-2-yloxyphenyl)benzamide typically involves the following steps:
Formation of the propan-2-yloxyphenyl intermediate: This can be achieved by reacting 4-hydroxybenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate.
Coupling with 4-phenylbenzoyl chloride: The intermediate is then reacted with 4-phenylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-(4-propan-2-yloxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form corresponding quinones.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-phenyl-N-(4-propan-2-yloxyphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral agent, particularly against viruses like Adenovirus, HSV-1, and SARS-CoV-2.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It is used to study the inhibition of deubiquitinase enzymes, which play a crucial role in various viral infections.
Mechanism of Action
The mechanism of action of 4-phenyl-N-(4-propan-2-yloxyphenyl)benzamide involves its interaction with molecular targets such as deubiquitinase enzymes. By inhibiting these enzymes, the compound can interfere with the replication and survival of viruses. The exact pathways and molecular interactions are still under investigation, but the inhibition of deubiquitinase activity is a key aspect of its antiviral properties .
Comparison with Similar Compounds
Similar Compounds
4-cyano-N-(4-propan-2-yloxyphenyl)benzamide: Similar structure but with a cyano group instead of a phenyl group.
N-(4-(quinazolin-2-yl)phenyl)benzamide: Contains a quinazoline moiety, which imparts different biological activities.
Uniqueness
4-phenyl-N-(4-propan-2-yloxyphenyl)benzamide is unique due to its specific combination of phenyl and propan-2-yloxyphenyl groups, which contribute to its distinct chemical and biological properties. Its ability to inhibit deubiquitinase enzymes makes it particularly valuable in antiviral research.
Properties
IUPAC Name |
4-phenyl-N-(4-propan-2-yloxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-16(2)25-21-14-12-20(13-15-21)23-22(24)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-16H,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQJEQJZAZIXDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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